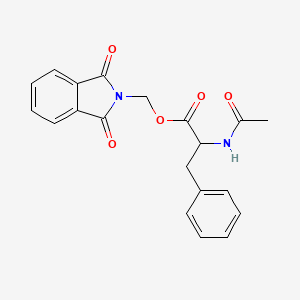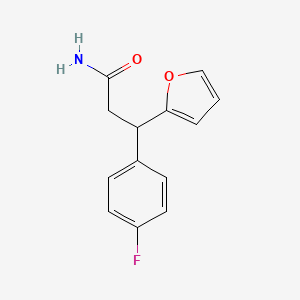![molecular formula C22H19NO4 B4021276 3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4021276.png)
3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that often start from simple precursors. For instance, the facile synthesis of dinucleating ligands starting from bis(hydroxymethyl) compounds illustrates a convenient approach to complex molecules similar in structure to the compound (Sun et al., 2001). Moreover, the synthesis of 3-(2-Furyl)Phthalides under Friedel–Crafts reaction conditions provides insights into forming the furyl component, which is a crucial part of the target molecule (Shpuntov et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through spectroscopic methods and crystallography. For example, structural and spectroscopic studies of 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine reveal how intramolecular hydrogen bonding influences molecular conformation (Xie et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving the furyl group and indolone nucleus are pivotal in constructing the target molecule. The synthesis and transformation of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones into their oxoethylidene derivatives showcase the reactivity and functional group interconversions relevant to the target molecule (Becerra et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, can be inferred from closely related molecules. The crystallographic and computational studies on N-furfuryl-N-(3-hydroxybenzyl)amine and N-furfuryl-N-(4-hydroxybenzyl)amine provide insights into the solid-state characteristics and intermolecular interactions of similar compounds (Sathiyaraj et al., 2018).
Chemical Properties Analysis
Understanding the chemical behavior, such as reactivity towards electrophiles or nucleophiles, stability under various conditions, and susceptibility to oxidation or reduction, is crucial. The synthesis, biological activity, and SAR of antimycobacterial 2- and 8-substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines highlight the chemical properties of furyl and benzyl substituted compounds, providing a foundation for discussing the chemical properties of the target molecule (Braendvang et al., 2007).
Eigenschaften
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-15-8-10-16(11-9-15)14-23-18-6-3-2-5-17(18)22(26,21(23)25)13-19(24)20-7-4-12-27-20/h2-12,26H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUQUFBTMYABNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4021198.png)
![N-[2-(cyclohexylthio)ethyl]-2-(phenylthio)propanamide](/img/structure/B4021208.png)
![3-(4-fluorobenzyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B4021224.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021225.png)
![N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4021239.png)
![2-(1-naphthyl)-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4021243.png)
![N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4021249.png)




![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4021287.png)

![4,4'-[(5-nitro-2-thienyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4021299.png)